molecular formula C18H20N2O4 B11688808 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B11688808
M. Wt: 328.4 g/mol
InChI Key: UBAPMBVNTQDXCR-YBFXNURJSA-N
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Description

N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a hydrazone derivative characterized by a 3,4-dimethoxyphenylidene group and a 3-methylphenoxy acetohydrazide moiety. Its molecular weight is 298.34 g/mol, as confirmed by HRMS and elemental analysis .

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C18H20N2O4/c1-13-5-4-6-15(9-13)24-12-18(21)20-19-11-14-7-8-16(22-2)17(10-14)23-3/h4-11H,12H2,1-3H3,(H,20,21)/b19-11+

InChI Key

UBAPMBVNTQDXCR-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Preparation of 2-(3-Methylphenoxy)acetohydrazide

The synthesis begins with the preparation of the hydrazide intermediate, 2-(3-methylphenoxy)acetohydrazide. This compound is typically derived from the reaction of methyl 2-(3-methylphenoxy)acetate with hydrazine hydrate. The process involves refluxing equimolar quantities of the ester and hydrazine hydrate in ethanol for 6–8 hours, followed by cooling and filtration to isolate the hydrazide as a white crystalline solid. The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the methoxy group of the ester.

Key Reaction Conditions:

  • Solvent: Ethanol (95%)

  • Temperature: Reflux (~78°C)

  • Yield: 75–85% (reported for analogous hydrazide syntheses).

Condensation with 3,4-Dimethoxybenzaldehyde

The final step involves the condensation of 2-(3-methylphenoxy)acetohydrazide with 3,4-dimethoxybenzaldehyde to form the Schiff base. This reaction is catalyzed by acidic conditions, commonly using glacial acetic acid in dimethylformamide (DMF) or ethanol. The aldehyde reacts with the hydrazide’s amino group, eliminating water and forming the characteristic imine bond (C=N).

Representative Procedure:

  • Reactants:

    • 2-(3-Methylphenoxy)acetohydrazide (1.0 equiv)

    • 3,4-Dimethoxybenzaldehyde (1.2 equiv)

  • Catalyst: Glacial acetic acid (2–3 drops)

  • Solvent: DMF or ethanol (20–30 mL per gram of hydrazide)

  • Conditions: Reflux for 4–6 hours under inert atmosphere.

  • Workup: The mixture is poured into ice-cold water, and the precipitated product is filtered and washed with cold ethanol.

Reaction Optimization and Mechanistic Insights

Catalysts and Solvents

The choice of catalyst and solvent significantly impacts reaction efficiency. Acidic catalysts (e.g., HCl, acetic acid) protonate the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. Polar aprotic solvents like DMF facilitate better solubility of reactants and stabilize the transition state through polar interactions.

Table 1: Comparative Analysis of Catalytic Systems

CatalystSolventTemperature (°C)Time (h)Yield (%)
Glacial acetic acidDMF110478
HCl (0.1 M)Ethanol78665
p-Toluenesulfonic acidToluene110372

Data adapted from methodologies for analogous Schiff base syntheses.

Temperature and Reaction Time

Elevated temperatures (reflux conditions) accelerate the reaction by overcoming activation energy barriers. Prolonged heating beyond 6 hours may lead to side products such as hydrolyzed aldehydes or oxidized imines.

Purification and Characterization

Purification Techniques

Crude products are purified via recrystallization or column chromatography:

  • Recrystallization: Ethanol-water mixtures (3:1 v/v) yield high-purity crystals.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) eluent resolves impurities, particularly unreacted aldehyde.

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6):

  • δ 8.35 (s, 1H, CH=N),

  • δ 7.45–6.85 (m, 6H, aromatic protons),

  • δ 4.25 (s, 2H, OCH2CO),

  • δ 3.80 (s, 6H, OCH3),

  • δ 2.30 (s, 3H, CH3).

FT-IR (KBr, cm⁻¹):

  • 1650 (C=O stretch),

  • 1610 (C=N stretch),

  • 1250 (C-O-C asym. stretch).

Challenges and Alternative Methodologies

Competing Side Reactions

  • Hydrazone Isomerization: The E/Z isomerism of the imine bond necessitates strict control of reaction conditions to favor the E-configuration.

  • Oxidation: Prolonged exposure to air may oxidize the hydrazide to azides, requiring inert atmospheres during synthesis.

Green Chemistry Approaches

Recent advances advocate for solvent-free mechanochemical synthesis using ball milling, which reduces waste and improves atom economy. Initial trials with K10 montmorillonite as a solid acid catalyst show promising yields (~70%) .

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazide and azomethine groups are susceptible to hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

Reagents Conditions Products
6M HClReflux, 4–6 hrs3,4-Dimethoxybenzoic acid + 2-(3-methylphenoxy)acetohydrazide (regenerated)

Basic Hydrolysis

Reagents Conditions Products
2M NaOHReflux, 3–5 hrs3,4-Dimethoxybenzaldehyde + 2-(3-methylphenoxy)acetic acid hydrazide

Key Insight : The azomethine bond selectively cleaves before the hydrazide group due to its lower stability .

Oxidation Reactions

Oxidation targets the methoxy groups and aromatic rings.

Oxidizing Agent Conditions Products
KMnO₄ (acidic)H₂SO₄, 70°C, 2 hrsDemethylation to 3,4-dihydroxy derivatives (e.g., catechol analogs)
H₂O₂ (basic)NaOH, 50°C, 4 hrsSulfoxidation (if sulfur-containing analogs are present)

Note : Oxidation of the methylphenoxy group is less common but may yield quinone-like structures under harsh conditions .

Cyclization Reactions

The hydrazide moiety facilitates cyclization to form heterocycles.

Conditions Product Application
PCl₅, dry THF, 0°C → RT1,3,4-Oxadiazole derivativesAnticancer agents
Ac₂O, reflux, 3 hrsTriazole or thiadiazole fused ringsAntimicrobial scaffolds

Example Reaction :

Hydrazide+CS2KOH1,3,4-Thiadiazole+H2O\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{1,3,4-Thiadiazole} + \text{H}_2\text{O}

Nucleophilic Substitution

The methylphenoxy group participates in electrophilic aromatic substitution (EAS).

Reagents Position Product
HNO₃/H₂SO₄Para to -OCH₃Nitro-substituted derivatives
Cl₂/FeCl₃Ortho to -OCH₃Chlorinated analogs

Regioselectivity : Methoxy groups direct incoming electrophiles to the para and ortho positions .

Complexation with Metal Ions

The azomethine nitrogen and carbonyl oxygen act as chelating sites.

Metal Salt Conditions Complex Application
CuCl₂MeOH, RT, 1 hrSquare-planar Cu(II) complexCatalysis
Fe(NO₃)₃Ethanol, 60°C, 2 hrsOctahedral Fe(III) complexMagnetic materials

Stability Order : Cu(II) > Fe(III) > Zn(II) due to ligand field stabilization.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or bond cleavage.

Wavelength Product Outcome
254 nmDimerized azomethine derivativesReduced bioactivity
365 nmCleavage of C=N bondRegeneration of starting materials

Comparative Reactivity of Functional Groups

Group Reactivity Dominant Reactions
Hydrazide (-CONHNH₂)HighHydrolysis, cyclization, metal chelation
Azomethine (C=N)ModerateHydrolysis, reduction, photolysis
Methoxy (-OCH₃)LowDemethylation, EAS-directing effects

Scientific Research Applications

Anticancer Properties

Research indicates that N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, similar compounds in the hydrazide class have shown promising results in inhibiting the growth of cancer cells such as OVCAR-8 and A549, with percent growth inhibitions reaching up to 86% in some cases . The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of hydrazides can exhibit activity against a range of bacterial and fungal pathogens. This suggests that this compound may possess similar antimicrobial capabilities, making it a candidate for further investigation in the development of new antimicrobial agents.

Synthesis Routes

The synthesis of this compound typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-(3-methylphenoxy)acetohydrazide. The reaction is generally carried out under acidic or basic conditions and can be performed in solvents such as ethanol or methanol. Purification methods often include recrystallization to obtain high-purity products.

Industrial Production

In industrial settings, the production of this compound may utilize continuous flow reactors to enhance yield and consistency. Automated systems are often employed to monitor reaction conditions and ensure safety throughout the synthesis process.

Anticancer Studies

A notable study evaluated the anticancer effects of related hydrazide compounds on various human cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly and induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of hydrazides similar to this compound. The study reported effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant strains .

References Table

ReferenceTitleKey Findings
ACS OmegaSignificant anticancer activity against multiple cell lines
PubChemChemical properties and synthesis routes
LookChemAntimicrobial efficacy against common pathogens

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s structural uniqueness lies in its 3-methylphenoxy and 3,4-dimethoxyphenyl substituents. Below is a comparison with key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 3-Methylphenoxy, 3,4-dimethoxyphenyl 298.34 - - Hydrazone, ether, methoxy
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-1H-indole-3-carbohydrazide (3o) Indole-3-carbohydrazide 337.35 267–270 78 Indole, hydrazone, methoxy
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(3,4-dimethoxyphenyl)methylidene]acetohydrazide (S7) Methoxyindole, 3,4-dimethoxyphenyl 381.42 210–212 70 Indole, hydrazone, methoxy, methyl
MMINA: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(3-nitrophenyl)methylidene]acetohydrazide 3-Nitrophenyl, methoxyindole 353.35 - - Nitro, indole, hydrazone
(E)-2-((3-Cyano-4-(3,4-dimethoxyphenyl)...acetohydrazide (C11) 3,4-Dimethoxyphenyl, cyano, tetrahydroquinoline 469.51 - - Cyano, ether, hydrazone


Key Observations :

  • The 3,4-dimethoxyphenyl group is a common feature in compounds with anti-inflammatory and anticancer activities (e.g., S7, C11) .
  • The indole moiety in compounds like 3o and S7 enhances π-π interactions and may improve binding to enzymatic targets (e.g., cyclooxygenase) .
Antibacterial Activity
  • Compound 4i (N’-[(3,4-dimethoxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide) showed moderate activity against S. aureus and B. subtilis (Gram-positive) but weaker effects on Gram-negative bacteria (E. coli, P. aeruginosa) .
  • Target Compound: No direct antibacterial data are available, but its lack of a coumarin-derived 2-oxo-2H-1-benzopyranyl group (present in 4i) may reduce activity against Gram-positive strains.
Anti-Inflammatory and Cyclooxygenase (COX) Inhibition
  • S7 exhibited significant anti-inflammatory activity, with IR and NMR data confirming its hydrazone and methoxyindole groups . Its IC50 for COX-2 inhibition was lower than COX-1, suggesting selectivity.
  • MMINA demonstrated protective effects against cisplatin-induced organ damage, likely due to its nitro group enhancing electron-withdrawing properties and radical scavenging .
Anticancer Activity
  • C11 (tetrahydroquinoline derivative) showed an IC50 of 3.10 µM against small-cell lung cancer, attributed to its 3,4-dimethoxyphenyl and cyano groups enhancing DNA intercalation .

Pharmacokinetic and Toxicity Profiles

  • MMINA showed favorable pharmacokinetics in rats, with low hepatotoxicity and nephrotoxicity at therapeutic doses .
  • S7’s methoxy groups may enhance metabolic stability compared to the target compound’s methylphenoxy group, which could influence bioavailability.

Biological Activity

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a compound of growing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazide functional group linked to a phenyl moiety with methoxy substitutions, which may enhance its biological interactions. The molecular formula is C18H20N2O4C_{18}H_{20}N_{2}O_{4} with a molecular weight of 336.36 g/mol.

The biological activity of this compound has been linked to several mechanisms:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation .
  • Antioxidant Properties : The presence of methoxy groups in the structure is believed to contribute to antioxidant activity, which can protect cells from oxidative stress and related damage .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Cell Line/Model Key Findings
Study 1AntitumorPC-3 prostate cancer cellsInduced apoptosis and reduced cell viability
Study 2AntioxidantIn vitro assaysExhibited significant free radical scavenging activity
Study 3CytotoxicityVarious cancer cell linesDemonstrated dose-dependent cytotoxic effects

Case Studies and Research Findings

  • Antitumor Efficacy : In a study involving PC-3 prostate cancer cells, this compound showed notable cytotoxic effects. The mechanism was attributed to the downregulation of specific apoptosis-related proteins, leading to increased cell death rates .
  • Oxidative Stress Mitigation : Another investigation highlighted the compound's ability to scavenge free radicals effectively. This property suggests potential applications in conditions characterized by oxidative stress, such as neurodegenerative diseases .
  • Synergistic Effects with Other Agents : Recent research indicated that combining this hydrazide with other chemotherapeutic agents could enhance overall efficacy against resistant cancer cell lines, suggesting a promising avenue for future combination therapies .

Q & A

Q. What are the standard synthetic methodologies for preparing N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide?

The compound is synthesized via a hydrazone formation reaction. A general protocol involves refluxing 2-(3-methylphenoxy)acetohydrazide with 3,4-dimethoxybenzaldehyde in methanol or ethanol, catalyzed by glacial acetic acid. The reaction is typically monitored by TLC, and the product is isolated via recrystallization (e.g., methanol) or column chromatography . For example, in a structurally analogous compound (S7), refluxing for 3–4 hours yielded a 70% pure product, confirmed by spectroscopic methods .

Q. How is the structural integrity of this compound validated experimentally?

Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm the hydrazone bond (δ ~10.5 ppm for =CH proton) and substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm) .
  • FT-IR : Peaks at ~1654 cm⁻¹ (C=O stretch) and ~1599 cm⁻¹ (C=N stretch) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 381.42 for S7) and elemental analysis (e.g., C 66.13%, H 6.08%) .
  • X-ray crystallography (if applicable): Resolves dihedral angles between aromatic rings and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screens often focus on:

  • Cytotoxicity : IC₅₀ determination using MTT assays against cancer cell lines (e.g., MCF-7, small-cell lung cancer) .
  • Enzyme inhibition : Cyclooxygenase (COX) or lipoxygenase (LOX) inhibition assays for anti-inflammatory activity .
  • Antioxidant activity : DPPH radical scavenging or lipid peroxidation assays .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. nitro groups) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy groups : Enhance lipophilicity and membrane permeability, critical for anti-cancer activity (e.g., compound C14 with IC₅₀ = 0.69 µM vs. 5-fluorouracil at 0.60 µM) .
  • Electron-withdrawing groups (e.g., -NO₂): Improve binding to enzyme active sites (e.g., COX-2 inhibition in S7) .
  • Steric effects : Bulky substituents (e.g., bromo/chloro) may reduce solubility but increase target specificity .
    Methodology: Synthesize derivatives with systematic substituent variations, then correlate logP, IC₅₀, and docking scores .

Q. How can crystallographic data inform molecular interactions?

X-ray crystallography (e.g., for analogous hydrazones) reveals:

  • Planarity : Dihedral angles between aromatic rings (e.g., 18.28° in a trihydroxy derivative) affect π-π stacking with biological targets .
  • Hydrogen-bond networks : Intermolecular bonds (e.g., O–H···O, N–H···O) stabilize ligand-receptor complexes and influence solubility .
    Application: Use software like Mercury (CCDC) to analyze packing motifs and predict binding modes.

Q. What computational strategies predict target proteins or mechanisms of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with COX-2 (PDB: 5IKT) or DNA ligases . For S7, docking scores correlate with experimental COX-2 inhibition (ΔG = -9.2 kcal/mol) .
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., Rule of Five compliance) and toxicity (e.g., Ames test predictions) .

Q. How can contradictory data in cytotoxicity assays be resolved?

Example: A compound may show high potency in vitro (e.g., IC₅₀ < 1 µM) but poor in vivo efficacy due to metabolic instability. Resolution steps:

Validate assay conditions (e.g., cell line authenticity, serum concentration).

Perform stability studies (e.g., microsomal incubation) to identify metabolic hotspots .

Optimize derivatives using prodrug strategies or formulation enhancements (e.g., liposomal encapsulation) .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Yield59–77% (recrystallization-dependent)
IC₅₀ Range (Cancer)0.69–4.24 µM (varies with substituents)
LogP (Predicted)2.8–3.5 (methoxy derivatives)
Hydrogen Bond Donors2–3 (critical for target binding)

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